2-Bromo-1,4-dioxane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

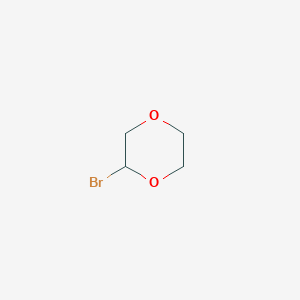

Structure

3D Structure

Properties

CAS No. |

179690-41-6 |

|---|---|

Molecular Formula |

C4H7BrO2 |

Molecular Weight |

167.00 g/mol |

IUPAC Name |

2-bromo-1,4-dioxane |

InChI |

InChI=1S/C4H7BrO2/c5-4-3-6-1-2-7-4/h4H,1-3H2 |

InChI Key |

OTVGARFFAAFRAC-UHFFFAOYSA-N |

Canonical SMILES |

C1COC(CO1)Br |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Formation of 2-Bromo-1,4-dioxane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the proposed mechanism for the formation of 2-Bromo-1,4-dioxane. While a standardized, high-yield synthesis for this compound via direct bromination of 1,4-dioxane is not prominently documented in scientific literature, a plausible reaction pathway can be postulated based on fundamental principles of organic chemistry. This document explores the free-radical halogenation mechanism, which is the most probable route for this transformation. It also covers potential side reactions, the structural characteristics of the reactants, and provides context through related synthetic methodologies for halogenated ethers.

Introduction

1,4-Dioxane is a heterocyclic organic compound, classified as a cyclic ether. It is a colorless liquid with a faint sweet odor and is miscible with water.[1] While it is widely used as a solvent and a stabilizer for chlorinated hydrocarbons, its direct functionalization, particularly through halogenation, is not a commonly reported transformation. The formation of this compound presents a synthetic challenge due to the inherent reactivity of the dioxane ring and the potential for side reactions. This guide proposes a mechanism for its formation and discusses the associated chemical principles.

Proposed Mechanism of Formation: Free-Radical Bromination

The most probable mechanism for the formation of this compound from 1,4-dioxane is a free-radical chain reaction. This type of reaction is characteristic of the halogenation of alkanes and ethers, where the C-H bonds are susceptible to homolytic cleavage upon initiation by UV light or a radical initiator.[2]

The proposed mechanism consists of three key stages: initiation, propagation, and termination.

Initiation

The reaction is initiated by the homolytic cleavage of a bromine molecule (Br₂) to generate two bromine radicals (Br•). This step typically requires an external energy source, such as ultraviolet (UV) light.[2]

Propagation

The propagation phase involves a series of chain-carrying steps:

-

A bromine radical abstracts a hydrogen atom from the 1,4-dioxane molecule to form a 1,4-dioxanyl radical and a molecule of hydrogen bromide (HBr). The hydrogen atoms on the carbon atoms adjacent to the oxygen are more susceptible to abstraction due to the stabilizing effect of the adjacent oxygen atom on the resulting radical.

-

The 1,4-dioxanyl radical then reacts with a molecule of bromine (Br₂) to yield the product, this compound, and a new bromine radical, which can then continue the chain reaction.

Termination

The chain reaction is terminated when two radicals combine to form a stable, non-radical species. This can occur in several ways, including the combination of two bromine radicals, two 1,4-dioxanyl radicals, or a bromine radical and a 1,4-dioxanyl radical.[2]

Visualization of the Proposed Mechanism

The following diagrams illustrate the proposed free-radical mechanism for the formation of this compound.

Caption: Initiation step of the free-radical bromination.

Caption: Propagation steps of the free-radical bromination.

Caption: Termination steps of the free-radical bromination.

Experimental Considerations and Potential Side Reactions

The direct bromination of 1,4-dioxane is expected to be challenging to control and may lead to a mixture of products.

-

Ring Opening: Ethers are susceptible to cleavage by strong acids. The hydrogen bromide (HBr) generated during the propagation step can potentially protonate the oxygen atoms of the dioxane ring, leading to nucleophilic attack by the bromide ion and subsequent ring-opening to form products like 2-(2-bromoethoxy)ethanol or 1,2-dibromoethane.

-

Over-bromination: The presence of multiple equivalent C-H bonds in 1,4-dioxane means that the reaction can continue to form di-, tri-, and tetra-brominated products. Controlling the stoichiometry of bromine and the reaction time would be critical to favor the mono-brominated product.

-

Formation of Dioxane Dibromide: 1,4-Dioxane is known to form a solid, stable 1:1 complex with bromine, known as dioxane dibromide.[3] This complex is often used as a milder and more selective brominating agent for other substrates. The formation of this complex could influence the availability of free bromine for the radical reaction.

Quantitative Data

Due to the lack of specific literature on the direct synthesis of this compound, quantitative data for this reaction is not available. However, the following table summarizes the physical properties of the parent compound, 1,4-dioxane.

| Property | Value |

| Chemical Formula | C₄H₈O₂ |

| Molar Mass | 88.11 g/mol |

| Appearance | Colorless liquid |

| Density | 1.033 g/cm³ |

| Melting Point | 11.8 °C (53.2 °F; 284.9 K) |

| Boiling Point | 101.1 °C (214.0 °F; 374.2 K) |

| Solubility in water | Miscible |

Alternative Synthetic Approaches

Given the challenges of direct bromination, the synthesis of this compound might be more feasibly achieved through multi-step synthetic routes that construct the dioxane ring from precursors already containing the bromo-substituent. While specific protocols for this compound are scarce, general methods for the synthesis of substituted dioxanes often involve:

-

Williamson Ether Synthesis: An intramolecular cyclization of a halo-alcohol.

-

Cyclization of Diols: Acid-catalyzed condensation of a diol with a carbonyl compound.

For instance, a hypothetical route could involve the reaction of 2-bromo-1,2-ethanediol with an appropriate dielectrophile, though this remains speculative without experimental validation.

Conclusion

The formation of this compound from 1,4-dioxane is proposed to proceed via a free-radical chain mechanism. This guide provides a detailed, albeit theoretical, overview of this pathway, including initiation, propagation, and termination steps. The practical application of this reaction is likely hampered by significant side reactions, including ring-opening and over-bromination, which may explain the absence of a standardized synthetic protocol in the chemical literature. Researchers aiming to synthesize this compound should consider alternative, multi-step strategies that build the substituted dioxane ring from functionalized precursors. Further experimental investigation is required to validate the proposed mechanism and to develop a viable synthetic route to this compound.

References

physical and chemical properties of 2-Bromo-1,4-dioxane

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Bromo-1,4-dioxane, with a focus on its core characteristics, available experimental data, and safety considerations. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Properties

This compound is a halogenated heterocyclic ether. Its chemical structure consists of a dioxane ring substituted with a bromine atom at the 2-position.

Molecular Formula: C₄H₇BrO₂

Molecular Weight: 167.00 g/mol

Physical and Chemical Properties

A comprehensive search for the specific physical properties of this compound did not yield quantitative data for its boiling point, melting point, density, or solubility. The available information is often for the isomeric compound, 2-(2-Bromoethyl)-1,3-dioxane, and care must be taken to not misattribute these values.

For comparative purposes, the properties of the related compound 2-(2-Bromoethyl)-1,3-dioxane (CAS: 33884-43-4) are provided in the table below. It is crucial to note that these values do not belong to this compound.

| Property | Value (for 2-(2-Bromoethyl)-1,3-dioxane) |

| Boiling Point | 67-70 °C at 2.8 mmHg |

| Density | 1.431 g/mL at 25 °C |

| Refractive Index | n20/D 1.481 |

| Solubility | Soluble in ethanol |

Synthesis and Reactivity

Synthesis of Related Dioxane Structures

A common method involves the reaction of an unsaturated aldehyde or ketone with a diol in the presence of a halogenating agent. For instance, the synthesis of 2-(2-Bromoethyl)-1,3-dioxane can be achieved by reacting acrolein with 1,3-propanediol in the presence of hydrogen bromide.[3]

A generalized workflow for such a synthesis is depicted below:

Caption: Generalized workflow for the synthesis of brominated dioxane derivatives.

Reactivity

Information regarding the specific chemical reactivity of this compound is limited. However, based on its structure, the following reactivity patterns can be anticipated:

-

Nucleophilic Substitution: The bromine atom is a good leaving group, making the 2-position susceptible to nucleophilic attack.

-

Ring Opening: Under strong acidic or basic conditions, the dioxane ring may undergo cleavage.

-

Formation of Organometallic Reagents: The bromo group could potentially be used to form Grignard or organolithium reagents, although the stability of such reagents would need to be considered.

Spectroscopic Data

Specific spectroscopic data (NMR, IR, Mass Spectrometry) for this compound is not available in the public domain. For reference, the characteristic spectroscopic features of the parent 1,4-dioxane ring are well-established.

-

¹H NMR: In the proton NMR spectrum of 1,4-dioxane, all eight protons are chemically equivalent and typically appear as a singlet around 3.7 ppm.[4] For this compound, the symmetry would be broken, leading to a more complex splitting pattern.

-

¹³C NMR: The carbon NMR spectrum of 1,4-dioxane shows a single peak at approximately 67 ppm. The introduction of a bromine atom would lead to a downfield shift for the carbon atom at the 2-position and would result in four distinct signals for the carbon atoms in the ring.

-

IR Spectroscopy: The infrared spectrum of 1,4-dioxane is characterized by strong C-O-C stretching vibrations in the region of 1100-1000 cm⁻¹.[5][6] The presence of the C-Br bond in this compound would introduce a characteristic stretching vibration at lower wavenumbers.

Safety and Handling

-

Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.

-

Irritation: May cause skin, eye, and respiratory tract irritation.

-

Flammability: The parent compound, 1,4-dioxane, is flammable.

-

Peroxide Formation: Ethers like dioxane can form explosive peroxides upon storage and exposure to air and light.

Recommended Handling Procedures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry, and dark place.

-

Check for peroxide formation before use, especially if the container has been opened previously.

The logical relationship for handling potentially hazardous chemicals is outlined in the diagram below:

Caption: A logical workflow for safe chemical handling procedures.

Applications in Research and Development

While specific applications for this compound are not widely reported, brominated dioxanes, in general, can serve as valuable intermediates in organic synthesis. The bromine atom can be displaced by a variety of nucleophiles, allowing for the introduction of different functional groups. This makes them useful building blocks for the synthesis of more complex molecules, including potential pharmaceutical candidates.

Conclusion

This compound is a chemical compound for which detailed experimental data is scarce in publicly available literature. While its core properties can be inferred from its structure, specific quantitative physical and chemical data remains to be fully characterized. Researchers and scientists working with this compound should exercise caution and refer to the safety and handling information for related compounds. Further research is needed to fully elucidate the properties and potential applications of this compound.

References

- 1. This compound | 179690-41-6 [chemicalbook.com]

- 2. This compound | C4H7BrO2 | CID 21982621 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. 1,4-dioxane 1H proton nmr spectrum C4H8O2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 para-dioxane 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. infrared spectrum of 1,4-dioxane C4H8O2 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of para-dioxane dioxan image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. 1,4-Dioxane(123-91-1) IR Spectrum [m.chemicalbook.com]

- 7. 4adi.com [4adi.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

An In-depth Technical Guide to the Stability and Storage of 2-Bromo-1,4-dioxane

For researchers, scientists, and professionals in drug development, a thorough understanding of the stability and proper handling of reagents is paramount to ensure experimental reproducibility, safety, and the integrity of results. This guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Bromo-1,4-dioxane, a key chemical intermediate.

Core Stability Profile

This compound is a chemically stable compound under standard ambient conditions, such as room temperature. However, its stability is compromised by several factors, primarily the potential for peroxide formation, a characteristic common to many ethers.[1] Vapors of this compound may also form explosive mixtures with air.

Key factors influencing the stability of this compound include exposure to heat, moisture, and light.[1] It is crucial to avoid warming the compound and to protect it from sources of ignition. The hygroscopic nature of similar dioxane complexes suggests that moisture should be rigorously excluded to prevent potential degradation.[1]

Quantitative Data Summary

The following tables summarize the key physical and safety parameters for this compound and a related compound, providing a quick reference for handling and experimental design.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Boiling Point | 100 - 102 °C | |

| Density | 1.034 g/cm³ (at 25 °C) | |

| log Pow (Octanol-Water Partition Coefficient) | -0.42 |

Table 2: Safety and Storage Parameters for this compound

| Parameter | Recommendation | Reference |

| Storage Temperature | Cool, well-ventilated place | |

| Shelf Life Consideration | Test for peroxides or discard after 1 year | |

| Incompatible Conditions | Warming, moisture | |

| Key Hazard | Potential for explosive peroxide formation | [1] |

Experimental Protocols: Stability Assessment

To ensure the quality and safety of this compound, particularly after prolonged storage, a peroxide test is strongly recommended before use, especially prior to distillation or evaporation.

Protocol for the Detection of Peroxides

This qualitative method is a standard procedure for identifying the presence of peroxides in peroxide-forming solvents.

Materials:

-

Sample of this compound

-

Potassium iodide (KI), 10% solution (freshly prepared)

-

Glacial acetic acid

-

Starch solution (1%)

-

Test tube or small vial

Procedure:

-

Add 1 mL of the this compound sample to a clean, dry test tube.

-

Add 1 mL of glacial acetic acid.

-

Add 1 mL of freshly prepared 10% potassium iodide solution.

-

Stopper the test tube, shake, and let it stand for 5 minutes in the dark.

-

The appearance of a yellow to brown color indicates the presence of peroxides.

-

For enhanced sensitivity, add a few drops of starch solution. The formation of a deep blue-black color confirms the presence of peroxides.

Interpretation:

-

No color change: The sample is likely free of significant peroxide contamination.

-

Yellow/Brown/Blue-black color: The sample is contaminated with peroxides and should be purified or disposed of according to safety guidelines.

Stability and Decomposition Pathways

The primary stability concern for this compound is the formation of explosive peroxides upon exposure to air and light. Additionally, the presence of the bromine atom and the ether linkages makes the molecule susceptible to other degradation pathways. The following diagram illustrates the key factors influencing the stability and potential decomposition routes.

References

Electrophilic Bromination of 1,4-Dioxane: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The electrophilic bromination of 1,4-dioxane is a fundamental reaction that primarily yields a stable, solid 1:1 charge-transfer complex, commonly known as dioxane dibromide. This complex is a versatile and selective brominating agent for a variety of organic substrates. This technical guide provides an in-depth analysis of the formation, properties, and reactivity of the 1,4-dioxane-bromine complex. It also explores alternative reaction pathways, such as the ring-opening of 1,4-dioxane under acidic conditions. Detailed experimental protocols for the synthesis of the dioxane-bromine complex are provided, along with a summary of key quantitative data.

Introduction

1,4-Dioxane is a heterocyclic ether widely used as a solvent in various chemical processes. Its interaction with electrophiles, particularly bromine, is of significant interest in synthetic organic chemistry. While the saturated nature of the 1,4-dioxane ring makes it generally resistant to classical electrophilic substitution, its oxygen atoms, possessing lone pairs of electrons, can act as Lewis bases. This interaction with bromine leads to the formation of a well-defined 1:1 complex rather than direct substitution on the ring. This complex, dioxane dibromide, serves as a safer and more manageable source of electrophilic bromine compared to liquid bromine.

The 1,4-Dioxane-Bromine Complex

The predominant outcome of the reaction between 1,4-dioxane and molecular bromine is the formation of a solid, orange 1:1 adduct.[1] This complex is a charge-transfer complex where the 1,4-dioxane acts as the electron donor and bromine as the electron acceptor. X-ray crystallography has revealed that in the solid state, the adduct forms an endless chain of alternating 1,4-dioxane and bromine molecules.[2]

Properties of the 1,4-Dioxane-Bromine Complex

The physical and chemical properties of the 1,4-dioxane-bromine complex are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C4H8Br2O2 | [1] |

| Appearance | Orange solid | [1] |

| Melting Point | 60-61 °C | [3] |

| Solubility | Moderately soluble in dioxane, chloroform, 1,2-dichloroethane, and carbon tetrachloride; less soluble in ether and water. | [3] |

Reaction Pathways

The interaction of 1,4-dioxane with bromine and related electrophiles can proceed via different pathways depending on the reaction conditions.

Formation of the 1,4-Dioxane-Bromine Complex

The primary reaction is the formation of the 1:1 complex. This is an equilibrium process, but the solid complex can be isolated in high yield.

Caption: Formation of the 1,4-Dioxane-Bromine Complex.

Ring-Opening Reactions

In the presence of anhydrous hydrogen bromide, 1,4-dioxane undergoes a ring-opening reaction to form 2,2'-dibromodiethyl ether.[4][5] This reaction proceeds slowly at room temperature.[4] This indicates that under strongly acidic conditions, the ether linkages of the dioxane ring are susceptible to cleavage.

Caption: Ring-Opening of 1,4-Dioxane with HBr.

Experimental Protocols

Preparation of the 1,4-Dioxane-Bromine Complex (Method 1)

This protocol is adapted from Organic Syntheses.[3]

Procedure:

-

To 500 g of 1,4-dioxane, rapidly add 990 g of bromine with cooling.

-

Pour the resulting hot solution into 2 liters of ice-water.

-

Filter the orange precipitate.

-

Dry the solid on a porous plate.

Yield: 94% of the 1,4-dioxane-bromine complex.[3]

Preparation of the 1,4-Dioxane-Bromine Complex (Method 2)

This protocol is an alternative method for preparing the complex.[3]

Procedure:

-

To 160 g of 1,4-dioxane (distilled over sodium), add 320 g of dry bromine with rapid stirring. The temperature of the solution will rise to approximately 60 °C.

-

Pour the warm solution into 2 liters of light petroleum (boiling point below 40 °C) pre-cooled to -20 °C.

-

Filter the resulting yellow precipitate.

-

Remove the adhering solvent under vacuum as quickly as possible.

Note: The product is volatile, so rapid handling is necessary to minimize loss. The complex can be stored at 0 °C.[3]

Quantitative Data Summary

| Product | Reactants | Reagent Ratio | Solvent | Temperature | Yield | Reference |

| 1,4-Dioxane-Bromine Complex | 1,4-Dioxane, Bromine | 1:1.1 (dioxane:bromine by mass) | None (initially) | Cooled, then exothermic | 94% | [3] |

| 1,4-Dioxane-Bromine Complex | 1,4-Dioxane, Bromine | 1:2 (dioxane:bromine by mass) | Light Petroleum | 60 °C then -20 °C | Not specified, but implied high | [3] |

| 2,2'-Dibromodiethyl ether | 1,4-Dioxane, Hydrogen Bromide | Not specified | None | Room Temperature | Not specified | [4] |

Applications in Synthesis

The 1,4-dioxane-bromine complex is primarily used as a solid brominating agent, offering advantages in handling and selectivity over liquid bromine. It has been successfully employed in the regioselective bromination of various aromatic compounds, including substituted coumarins.[1][6] The use of this complex often results in cleaner reactions and higher yields of the desired brominated products.[1]

Conclusion

The electrophilic bromination of 1,4-dioxane does not typically lead to substitution on the dioxane ring itself. Instead, the reaction predominantly forms a stable 1:1 charge-transfer complex, dioxane dibromide. This solid complex is a valuable reagent in organic synthesis, serving as a safe and selective source of electrophilic bromine. Understanding the conditions that favor complex formation versus ring-opening is crucial for researchers utilizing 1,4-dioxane in the presence of bromine and related electrophiles. The detailed protocols and quantitative data presented in this guide offer a practical resource for the preparation and application of this important synthetic intermediate.

References

- 1. Dioxane dibromide mediated bromination of substituted coumarins under solvent-free conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. prepchem.com [prepchem.com]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. THE REACTION OF DIOXANE WITH HYDROGEN BROMIDE: Ingenta Connect [ingentaconnect.com]

- 6. researchgate.net [researchgate.net]

Spectroscopic Profile of 2-Bromo-1,4-dioxane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Predicted Spectroscopic Data

This section summarizes the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 2-Bromo-1,4-dioxane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The presence of a bromine atom on the 1,4-dioxane ring is expected to induce significant changes in the chemical shifts of the neighboring protons and carbons due to its electronegativity and anisotropic effects.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2 | 5.0 - 5.5 | Doublet of doublets (dd) | J_ax-ax ≈ 8-10, J_ax-eq ≈ 2-4 |

| H-3 (axial) | 3.8 - 4.2 | Multiplet (m) | |

| H-3 (equatorial) | 3.5 - 3.9 | Multiplet (m) | |

| H-5 (axial) | 3.6 - 4.0 | Multiplet (m) | |

| H-5 (equatorial) | 3.4 - 3.8 | Multiplet (m) | |

| H-6 (axial) | 3.7 - 4.1 | Multiplet (m) | |

| H-6 (equatorial) | 3.5 - 3.9 | Multiplet (m) |

Rationale for Prediction: The proton at the C-2 position (H-2), being directly attached to the carbon bearing the bromine atom, is expected to be the most deshielded and appear at the lowest field. The protons on the adjacent C-3 and the more distant C-5 and C-6 carbons will exhibit complex splitting patterns due to geminal and vicinal couplings. The chemical shifts are predicted based on the known spectrum of 1,4-dioxane and the typical downfield shift caused by a bromine substituent.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 75 - 85 |

| C-3 | 65 - 70 |

| C-5 | 66 - 71 |

| C-6 | 64 - 69 |

Rationale for Prediction: The carbon atom directly bonded to the bromine (C-2) will be significantly deshielded and appear at a lower field compared to the other carbons in the ring. The other carbon atoms (C-3, C-5, and C-6) will have chemical shifts similar to those in 1,4-dioxane but may be slightly shifted due to the inductive effect of the bromine atom.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to be dominated by C-H and C-O stretching and bending vibrations, with a characteristic absorption for the C-Br bond.

Table 3: Predicted IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 2950 - 2850 | C-H stretch | Strong |

| 1470 - 1440 | C-H bend (scissoring) | Medium |

| 1150 - 1050 | C-O-C stretch (asymmetric) | Strong |

| 1050 - 950 | C-O-C stretch (symmetric) | Strong |

| 600 - 500 | C-Br stretch | Medium to Strong |

Rationale for Prediction: The C-H and C-O stretching and bending vibrations are characteristic of the dioxane ring structure. The key diagnostic peak will be the C-Br stretching vibration, which typically appears in the fingerprint region between 600 and 500 cm⁻¹[1][2].

Mass Spectrometry (MS)

The mass spectrum of this compound will be characterized by the presence of a molecular ion peak and a distinct isotopic pattern due to the presence of bromine.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Ion | Comments |

| 166/168 | [M]⁺ | Molecular ion peak. The two peaks of approximately equal intensity are due to the ⁷⁹Br and ⁸¹Br isotopes[3][4]. |

| 87 | [M - Br]⁺ | Loss of a bromine radical. |

| 88 | [C₄H₈O₂]⁺ | Fragment corresponding to 1,4-dioxane, potentially from rearrangement and loss of Br. |

| 57 | [C₃H₅O]⁺ | Common fragment from the cleavage of the dioxane ring. |

| 43 | [C₂H₃O]⁺ | Further fragmentation. |

Rationale for Prediction: The most characteristic feature in the mass spectrum of a monobrominated compound is the M/M+2 isotopic pattern with a roughly 1:1 ratio, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes[3][4][5]. Fragmentation is expected to proceed via the loss of the bromine atom and cleavage of the ether linkages.

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data described above.

NMR Spectroscopy

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) equipped with a broadband probe.

-

Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is required. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time will be necessary.

Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Sample Preparation:

-

Neat Liquid: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).

-

Solution: Dissolve the sample in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., CCl₄ or CS₂). The solution is then placed in a liquid sample cell.

-

-

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the salt plates or the solvent should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or methanol).

-

GC-MS Analysis:

-

Gas Chromatography: Inject the sample solution into the GC. The GC will separate the components of the sample based on their boiling points and interactions with the column stationary phase. Typical columns for this type of analysis include non-polar or medium-polarity columns (e.g., DB-5ms).

-

Mass Spectrometry: As the compound elutes from the GC column, it enters the mass spectrometer. Electron Ionization (EI) is a common method for fragmentation. The mass analyzer (e.g., a quadrupole) separates the ions based on their mass-to-charge ratio (m/z), and the detector records their abundance.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound like this compound.

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

References

The Elusive 2-Bromo-1,4-dioxane: A Technical Examination of a Presumed Reactive Intermediate

An in-depth guide for researchers, scientists, and drug development professionals on the characterization, synthesis, and notable absence in scientific literature of 2-Bromo-1,4-dioxane. This whitepaper addresses the challenges in isolating this compound and provides a comprehensive overview of related, stable brominated dioxane derivatives and their synthetic pathways.

Executive Summary

The synthesis and characterization of halogenated heterocycles are of significant interest in medicinal and synthetic chemistry. However, a thorough investigation into the scientific literature for "this compound" (CAS 179690-41-6) reveals a conspicuous absence of substantive data. While the compound is listed in several chemical databases[1][2], a notable entry in PubChem suggests it "might not be a discrete structure"[3]. This guide posits that this compound is likely a highly unstable and reactive intermediate, a hypothesis supported by the known chemistry of α-haloethers.

This document will explore the probable reasons for the instability of this compound. In lieu of a direct history and discovery narrative for this elusive compound, this guide will provide a detailed technical overview of closely related and well-characterized brominated dioxane species. These include the stable dioxane-bromine addition complexes and the isomeric 2-(2-Bromoethyl)-1,3-dioxane. Detailed experimental protocols for the synthesis of these related compounds, along with their available physical and spectroscopic data, are presented to serve as a valuable resource for researchers in this field.

The Instability of this compound: A Chemical Perspective

The presumed instability of this compound can be attributed to its classification as an α-haloether. The proximity of the electronegative bromine atom to the ether oxygen atom creates a highly polarized and reactive C-Br bond. This structural feature makes the compound susceptible to rapid decomposition through several pathways, including elimination and nucleophilic substitution, often leading to ring-opened products.

The direct bromination of 1,4-dioxane does not yield the 2-bromo substituted product. Instead, it readily forms a stable, solid charge-transfer complex, dioxane dibromide[4][5]. Under more forcing conditions with reagents like hydrogen bromide, the reaction leads to the cleavage of the dioxane ring, producing 2,2'-dibromodiethyl ether. These observations further support the notion that the monosubstituted this compound is not a favored product and is likely too unstable to be isolated under typical reaction conditions.

Dioxane-Bromine Complexes: Stable and Characterized Alternatives

In contrast to the elusive nature of this compound, the addition complexes of dioxane with bromine are well-documented and have found utility as solid brominating agents[4][6].

Synthesis of Dioxane Dibromide

A common method for the preparation of the 1:1 dioxane-bromine complex, often referred to as dioxane dibromide, involves the direct reaction of bromine with 1,4-dioxane[5][7].

Experimental Protocol: Preparation of Dioxane Dibromide [7]

-

To ice-cold 1,4-dioxane (8 mL, 8.1 g, 92 mmol), add bromine (3 mL, 9.3 g, 58.1 mmol) dropwise with stirring.

-

An orange-colored solid will precipitate during the addition.

-

After the complete addition of bromine, allow the reaction mixture to stir at room temperature for an additional 2 hours.

-

Filter the resulting orange product, wash with a small amount of cold dioxane, and dry in a desiccator under reduced pressure.

-

The product can be stored in a refrigerator at temperatures below 0 °C.

Physical and Spectroscopic Data

The resulting dioxane dibromide is an orange solid with a melting point of 61–62 °C[4]. It is sparingly soluble in water, with which it slowly hydrolyzes, and is more soluble in organic solvents like chloroform and carbon tetrachloride[5].

| Property | Value | Reference |

| Molecular Formula | C₄H₈Br₂O₂ | [4] |

| Melting Point | 61–62 °C | [4] |

| Appearance | Orange Solid | [7] |

Isomeric Stability: The Case of 2-(2-Bromoethyl)-1,3-dioxane

While this compound remains uncharacterized, its isomer, 2-(2-Bromoethyl)-1,3-dioxane, is a stable, commercially available compound with well-documented synthetic protocols and spectroscopic data. This highlights the critical role of the halogen's position relative to the ether oxygen in determining the stability of the molecule.

Synthesis of 2-(2-Bromoethyl)-1,3-dioxane

The synthesis of this isomer typically involves the reaction of 3-bromopropanal (generated in situ from acrolein and hydrogen bromide) with 1,3-propanediol.

Experimental Workflow for the Synthesis of 2-(2-Bromoethyl)-1,3-dioxane

Caption: Synthesis of 2-(2-Bromoethyl)-1,3-dioxane.

Physical and Spectroscopic Data for 2-(2-Bromoethyl)-1,3-dioxane

| Property | Value |

| Molecular Formula | C₆H₁₁BrO₂ |

| Molecular Weight | 195.05 g/mol |

| Boiling Point | 72–75 °C at 2.0 mmHg |

| Refractive Index (n²⁰/D) | 1.4809 |

¹H NMR Spectral Data (in CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 4.70 | t | 1H | -O-CH(CH₂Br)-O- |

| 4.10 | m | 2H | -O-CH₂- (axial) |

| 3.78 | m | 2H | -O-CH₂- (equatorial) |

| 3.45 | t | 2H | -CH₂-Br |

| 2.10 | m | 2H | -CH₂-CH₂-Br |

| 1.35 | m | 2H | -O-CH₂-CH₂-CH₂-O- |

¹³C NMR Spectral Data (in CDCl₃)

| Chemical Shift (ppm) | Assignment |

| 100.9 | -O-CH-O- |

| 67.0 | -O-CH₂- |

| 35.5 | -CH₂-CH₂-Br |

| 27.6 | -CH₂-Br |

| 25.7 | -O-CH₂-CH₂-CH₂-O- |

Conclusion

The available scientific evidence strongly suggests that this compound is not a readily isolable compound, likely due to the inherent instability of its α-haloether structure. Direct bromination of 1,4-dioxane leads to the formation of stable dioxane-dibromide complexes or ring-opened products, rather than the desired 2-substituted derivative. For researchers and professionals in drug development requiring a brominated dioxane synthon, the stable and well-characterized isomer, 2-(2-Bromoethyl)-1,3-dioxane, or the use of dioxane dibromide as a solid brominating agent, represent viable and well-documented alternatives. Further investigation into the potential transient existence of this compound would likely require advanced techniques for the study of reactive intermediates.

References

- 1. This compound | 179690-41-6 [chemicalbook.com]

- 2. This compound | 179690-41-6 [sigmaaldrich.com]

- 3. This compound | C4H7BrO2 | CID 21982621 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Dioxane dibromide mediated bromination of substituted coumarins under solvent-free conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. prepchem.com [prepchem.com]

- 6. tandfonline.com [tandfonline.com]

- 7. beilstein-journals.org [beilstein-journals.org]

Solubility of 2-Bromo-1,4-dioxane in Organic Solvents: A Technical Guide

For the attention of: Researchers, Scientists, and Drug Development Professionals

This guide, therefore, provides a qualitative assessment of the expected solubility of 2-Bromo-1,4-dioxane based on its molecular structure and general principles of solubility. Furthermore, it outlines a general experimental protocol for determining the solubility of a liquid solute, such as this compound, in organic solvents.

Core Concepts: Predicting Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This means that substances with similar polarities are more likely to be soluble in one another. The polarity of a molecule is determined by the distribution of electron density, which is influenced by the types of atoms and chemical bonds present.

This compound is a substituted heterocyclic ether. The dioxane ring, with its two oxygen atoms, introduces polarity and the capacity for hydrogen bond acceptance. However, the presence of the bromine atom and the carbon-hydrogen bonds of the ethyl group contribute to its nonpolar character. Consequently, this compound is expected to exhibit a degree of polarity, making it likely soluble in a range of organic solvents. Halogenated organic compounds are generally soluble in nonpolar organic solvents.[1]

Qualitative Solubility Data

The following table provides a qualitative prediction of the solubility of this compound in a range of common organic solvents, based on the principles discussed above. It is important to emphasize that these are estimations and should be confirmed by experimental determination.

| Solvent Classification | Solvent Example | Predicted Solubility of this compound | Rationale |

| Polar Aprotic | Dichloromethane (DCM) | Soluble | The synthesis of a related compound, 2-(2-Bromoethyl)-1,3-dioxane, utilizes dichloromethane as a solvent, suggesting good solubility.[2] |

| Tetrahydrofuran (THF) | Soluble | THF is a cyclic ether with a similar polarity to the dioxane ring, making favorable interactions likely. | |

| Acetone | Soluble | Acetone's polarity should be sufficient to dissolve this compound. | |

| Acetonitrile | Moderately Soluble | The high polarity of acetonitrile might lead to slightly lower solubility compared to less polar aprotic solvents. | |

| Polar Protic | Ethanol | Soluble | The hydroxyl group of ethanol can act as a hydrogen bond donor to the ether oxygens of the dioxane ring. A related compound, 2-(2-Bromoethyl)-1,3-dioxane, is reported to be soluble in ethanol. |

| Methanol | Soluble | Similar to ethanol, methanol's polarity and hydrogen bonding capability should facilitate dissolution. | |

| Nonpolar | Hexane | Sparingly Soluble to Insoluble | The significant polarity of the dioxane ring and the bromine atom may limit solubility in highly nonpolar solvents like hexane. |

| Toluene | Moderately Soluble | The aromatic ring of toluene can induce dipole interactions, potentially leading to better solubility than in alkanes. |

Experimental Protocols

For researchers requiring precise solubility data, the following is a general experimental protocol for the determination of the solubility of a liquid solute in an organic solvent. This method is based on the principle of preparing a saturated solution and then determining the concentration of the solute.

Objective: To determine the quantitative solubility of this compound in a specific organic solvent at a given temperature.

Materials:

-

This compound

-

Selected organic solvent(s) of high purity

-

Thermostatically controlled shaker or water bath

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector

-

Syringe filters (chemically compatible with the solvent and solute)

-

Vials for sample collection

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of a separate, undissolved phase of the solute is necessary to ensure saturation.

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period to allow the system to reach equilibrium. A common timeframe is 24-48 hours, but the optimal time should be determined experimentally.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, cease agitation and allow the undissolved solute to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette. To avoid drawing any undissolved solute, the pipette tip should be kept away from the bottom of the vial.

-

Filter the collected sample through a chemically compatible syringe filter to remove any suspended micro-droplets of the undissolved solute.

-

Accurately dilute the filtered sample with the same organic solvent to a concentration that falls within the linear range of the analytical instrument.

-

-

Quantitative Analysis:

-

Prepare a series of standard solutions of this compound in the chosen solvent with known concentrations.

-

Analyze the standard solutions using a calibrated GC or HPLC to generate a calibration curve.

-

Analyze the diluted sample of the saturated solution under the same conditions as the standards.

-

Using the calibration curve, determine the concentration of this compound in the diluted sample.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL), moles per liter (mol/L), or as a weight/weight percentage.

-

Safety Precautions:

-

All experimental work should be conducted in a well-ventilated fume hood.

-

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

-

Consult the Safety Data Sheet (SDS) for this compound and all solvents used for specific handling and disposal instructions.

Mandatory Visualization

The following diagram illustrates a general workflow for the synthesis of a bromo-dioxane derivative, which provides context for the types of solvents in which this compound is likely to be soluble.

Caption: Synthesis Workflow for a Bromo-Dioxane Derivative.

References

Methodological & Application

Application Notes and Protocols: Reactions of 2-Bromo-1,4-dioxane with Nucleophiles

Audience: Researchers, scientists, and drug development professionals.

Introduction The 1,4-dioxane moiety is a privileged scaffold in medicinal chemistry, appearing in numerous compounds targeting a wide range of biological receptors, including adrenergic, serotoninergic, and dopaminergic systems.[1][2] 2-Bromo-1,4-dioxane serves as a key electrophilic intermediate for the synthesis of novel 2-substituted 1,4-dioxane derivatives. The carbon-bromine bond can be readily displaced by a variety of nucleophiles, providing a versatile route to functionalized dioxane building blocks for drug discovery and fine chemical synthesis.[3][4]

This document provides an overview of the nucleophilic substitution reactions of this compound and offers generalized protocols for its reaction with common classes of nucleophiles.

General Reaction and Mechanism this compound is a secondary alkyl halide. Consequently, its reaction with nucleophiles can proceed via either an SN1 or SN2 mechanism, depending on the reaction conditions. Strong, anionic nucleophiles and polar aprotic solvents typically favor the bimolecular SN2 pathway, which proceeds with inversion of stereochemistry. Weak, neutral nucleophiles and polar protic solvents may favor the unimolecular SN1 pathway, which involves a carbocation intermediate and can lead to a racemic mixture of products.[5][6] The choice of nucleophile, solvent, and temperature is critical in directing the reaction toward the desired product.

Caption: General reaction scheme for the nucleophilic substitution of this compound.

Reactions with Nitrogen Nucleophiles

The substitution of the bromine atom with nitrogen nucleophiles, such as primary and secondary amines, is a crucial step for producing compounds with potential biological activity, as the resulting amino-dioxane scaffold is common in pharmacologically active molecules.[2] These reactions typically require elevated temperatures to proceed at a reasonable rate.

Quantitative Data (Representative)

| Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference / Note |

|---|---|---|---|---|---|

| Methylamine | Ethanol | 100 | 48 | 83.3 | Based on a similar tosylate substrate[7] |

| Benzylamine | Dioxane | 100 | 16-24 | 70-85 | Representative |

| Piperidine | DMF | 90 | 12 | 80-90 | Representative |

Experimental Protocol: Synthesis of 2-(Benzylamino)-1,4-dioxane

-

Materials:

-

This compound (1.0 eq)

-

Benzylamine (2.2 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

1,4-Dioxane (solvent)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Equipment:

-

Round-bottom flask or pressure vessel

-

Reflux condenser

-

Magnetic stirrer and hot plate

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography

-

-

Procedure:

-

To a pressure vessel, add this compound, 1,4-dioxane (solvent, approx. 0.1 M), benzylamine, and finely ground potassium carbonate.

-

Seal the vessel and heat the reaction mixture to 100°C with vigorous stirring.

-

Maintain the temperature for 16-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove potassium carbonate and rinse the solid with ethyl acetate.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography to yield the pure 2-(benzylamino)-1,4-dioxane.

-

Reactions with Oxygen Nucleophiles

Oxygen nucleophiles, such as alkoxides and hydroxide, react with this compound to form 2-alkoxy or 2-hydroxy derivatives. These reactions are typically high-yielding and proceed via an SN2 mechanism, especially with strong alkoxide nucleophiles.

Quantitative Data (Representative)

| Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Note |

|---|---|---|---|---|---|

| Sodium Methoxide | Methanol | Reflux (65) | 4 | 85-95 | Representative |

| Sodium Ethoxide | Ethanol | Reflux (78) | 4 | 85-95 | Representative |

| Potassium Hydroxide | Water/Dioxane | 100 | 8 | 75-85 | Representative |

Experimental Protocol: Synthesis of 2-Methoxy-1,4-dioxane

-

Materials:

-

This compound (1.0 eq)

-

Sodium methoxide (1.5 eq)

-

Anhydrous Methanol

-

Diethyl ether

-

Deionized water

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Inert gas supply (Nitrogen or Argon)

-

Magnetic stirrer and hot plate

-

Rotary evaporator

-

-

Procedure:

-

Set up a flame-dried three-neck flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet.

-

Add sodium methoxide to the flask, followed by anhydrous methanol to create a solution (approx. 0.5 M).

-

Dissolve this compound in a minimal amount of anhydrous methanol and add it to the dropping funnel.

-

Add the solution of this compound dropwise to the stirred sodium methoxide solution at room temperature.

-

After the addition is complete, heat the mixture to reflux (approx. 65°C) and maintain for 4 hours.

-

Cool the reaction to room temperature and quench by slowly adding deionized water.

-

Remove most of the methanol using a rotary evaporator.

-

Extract the aqueous residue with diethyl ether (3x).

-

Combine the organic extracts, wash with brine (1x), and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution in vacuo to obtain the crude product. Further purification can be achieved by distillation if necessary.

-

Reactions with Sulfur Nucleophiles

Due to the high nucleophilicity of sulfur, thiols and their conjugate bases (thiolates) react efficiently with this compound, often under milder conditions than their oxygen and nitrogen counterparts.[8][9] These reactions are excellent for synthesizing thioethers.

Quantitative Data (Representative)

| Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Note |

|---|---|---|---|---|---|

| Sodium Ethanethiolate | Ethanol | 50 | 3 | >90 | Representative |

| Sodium Thiophenoxide | DMF | 25-50 | 4 | >90 | Representative |

| Thiourea | Ethanol | Reflux (78) | 6 | 80-90 | Followed by hydrolysis |

Experimental Protocol: Synthesis of 2-(Ethylthio)-1,4-dioxane

-

Materials:

-

This compound (1.0 eq)

-

Ethanethiol (1.2 eq)

-

Sodium hydride (NaH, 60% dispersion in oil) (1.2 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated ammonium chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Equipment:

-

Two-neck round-bottom flask

-

Inert gas supply (Nitrogen or Argon)

-

Syringes

-

Magnetic stirrer

-

Ice bath

-

Rotary evaporator

-

-

Procedure:

-

To a flame-dried two-neck flask under nitrogen, add sodium hydride.

-

Add anhydrous THF to create a suspension and cool the flask to 0°C in an ice bath.

-

Slowly add ethanethiol via syringe to the stirred suspension. Allow the mixture to stir for 20 minutes at 0°C to form the sodium thiolate.

-

Add a solution of this compound in THF dropwise to the thiolate solution at 0°C.

-

After addition, remove the ice bath and allow the reaction to warm to room temperature. Stir for 3-4 hours.

-

Monitor the reaction by TLC. Upon completion, cool the flask back to 0°C.

-

Carefully quench the reaction by the slow addition of saturated ammonium chloride solution.

-

Extract the mixture with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure. Purify the resulting crude oil via column chromatography.

-

General Experimental Workflow

The successful synthesis and isolation of 2-substituted-1,4-dioxanes follows a standard workflow in synthetic organic chemistry, from reaction setup to final analysis.

Caption: A typical workflow for the synthesis and purification of 2-substituted-1,4-dioxanes.

References

- 1. 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Multitarget 1,4-Dioxane Compounds Combining Favorable D2-like and 5-HT1A Receptor Interactions with Potential for the Treatment of Parkinson’s Disease or Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Functionalized 1,4-Dioxanes with an Additional (Hetero)Aliphatic Ring - Enamine [enamine.net]

- 4. pnas.org [pnas.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. CN101985441B - Synthesis process of (2R)-(1,4-dioxane-2-yl)-N-methyl-methanamine hydrochloride - Google Patents [patents.google.com]

- 8. Chemical Reactivity [www2.chemistry.msu.edu]

- 9. Reactivity of sulfur nucleophiles towards S-nitrosothiols - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols: 2-Bromo-1,4-dioxane as an Electrophile in Substitution Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-bromo-1,4-dioxane as an electrophile in nucleophilic substitution reactions. Due to the limited specific literature on this substrate, the following protocols are based on established principles of nucleophilic substitution on α-haloethers and analogous cyclic systems. These notes are intended to serve as a foundational guide for researchers exploring the synthesis of novel 2-substituted-1,4-dioxane derivatives.

Introduction

This compound is a heterocyclic compound featuring a bromine atom on a carbon adjacent to an ether oxygen. This α-haloether structure renders the C2 position electrophilic and susceptible to attack by a variety of nucleophiles. The resulting 2-substituted-1,4-dioxane scaffolds are of interest in medicinal chemistry and drug development as they can be considered conformationally restricted analogs of acyclic ethers and can serve as bioisosteres for other heterocyclic systems. The substitution reactions typically proceed via an SN2 mechanism, leading to an inversion of stereochemistry if the starting material is chiral.

Reaction with Amine Nucleophiles

The reaction of this compound with primary and secondary amines is a direct method for the synthesis of 2-amino-1,4-dioxane derivatives. These reactions are typically performed in the presence of a base to neutralize the hydrogen bromide generated. It is important to note that with primary amines, over-alkylation to form the tertiary amine can be a competing side reaction. Using an excess of the primary amine can help to favor the formation of the secondary amine product.

Generalized Reaction Scheme:

Figure 1. General reaction of this compound with amines.

Table 1: Representative Reaction Conditions for Amination

| Nucleophile (Amine) | Base | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| Primary Amine (e.g., Benzylamine) | K₂CO₃ | Acetonitrile | 80 | 12-24 | 60-80 |

| Secondary Amine (e.g., Morpholine) | Triethylamine | Dichloromethane | 25-40 | 8-16 | 70-90 |

| Aniline | NaHCO₃ | Dimethylformamide | 100 | 24-48 | 40-60 |

Experimental Protocol: Synthesis of 2-(Benzylamino)-1,4-dioxane

-

To a solution of this compound (1.0 eq) in acetonitrile, add benzylamine (2.0 eq) and potassium carbonate (2.5 eq).

-

Heat the reaction mixture to 80°C and stir for 12-24 hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2-(benzylamino)-1,4-dioxane.

Reaction with Thiol Nucleophiles

Thiols and their corresponding thiolates are excellent nucleophiles for SN2 reactions. The reaction of this compound with a thiol in the presence of a base, or with a pre-formed sodium thiolate, provides a straightforward route to 2-(alkylthio)- or 2-(arylthio)-1,4-dioxane derivatives. These reactions are generally high-yielding and proceed under mild conditions.

Generalized Reaction Scheme:

Stereoselective Reactions of 2-Bromo-1,4-dioxane: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1,4-dioxane is a heterocyclic compound with potential applications in organic synthesis and drug discovery. The presence of a bromine atom at the C2 position introduces a reactive center that can participate in a variety of chemical transformations. Of particular interest are stereoselective reactions involving this substrate, which allow for the controlled synthesis of chiral 1,4-dioxane derivatives. Such chiral scaffolds are valuable building blocks in the development of new pharmaceutical agents, as the three-dimensional arrangement of atoms in a molecule is often critical for its biological activity.

This document provides an overview of the potential for stereoselective reactions involving this compound. However, a comprehensive review of publicly available scientific literature and chemical databases did not yield specific, well-documented examples of stereoselective reactions with detailed experimental protocols starting from this compound. The information presented herein is therefore based on general principles of stereoselective synthesis and is intended to serve as a guide for future research and development in this area.

Theoretical Applications in Stereoselective Synthesis

Stereoselective Nucleophilic Substitution

The bromine atom in this compound can be displaced by a variety of nucleophiles. By employing chiral nucleophiles or chiral catalysts, it is theoretically possible to achieve stereocontrol in these substitution reactions.

Potential Reaction Scheme:

Caption: General scheme for stereoselective nucleophilic substitution of this compound.

Hypothetical Experimental Protocol (Based on General Principles):

A hypothetical protocol for a stereoselective nucleophilic substitution on this compound is outlined below. This is a generalized procedure and would require significant optimization for any specific nucleophile and catalyst system.

Objective: To synthesize a chiral 2-substituted-1,4-dioxane via a stereoselective nucleophilic substitution reaction.

Materials:

-

This compound

-

Chiral nucleophile (e.g., a chiral amine, alcohol, or a pre-formed chiral enolate)

-

Anhydrous, aprotic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

-

Inert gas atmosphere (e.g., Argon or Nitrogen)

-

Appropriate chiral catalyst or ligand (if applicable)

-

Reagents for work-up and purification (e.g., saturated aqueous ammonium chloride, organic solvents for extraction, silica gel for chromatography)

Procedure:

-

To a flame-dried reaction flask under an inert atmosphere, add the chiral nucleophile and the anhydrous solvent.

-

If a catalyst is used, add the chiral catalyst or the combination of a metal precursor and a chiral ligand to the flask.

-

Cool the reaction mixture to a predetermined temperature (e.g., -78 °C, 0 °C, or room temperature, to be optimized).

-

Slowly add a solution of this compound in the same anhydrous solvent to the reaction mixture.

-

Stir the reaction mixture at the chosen temperature and monitor the progress of the reaction by a suitable analytical technique (e.g., Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS)).

-

Upon completion, quench the reaction by adding a suitable quenching agent (e.g., saturated aqueous ammonium chloride).

-

Allow the mixture to warm to room temperature and perform an aqueous work-up. Extract the aqueous layer with an appropriate organic solvent.

-

Combine the organic layers, dry over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to isolate the desired chiral 2-substituted-1,4-dioxane.

-

Characterize the product by spectroscopic methods (e.g., NMR, IR, Mass Spectrometry) and determine the stereochemical outcome (e.g., diastereomeric ratio or enantiomeric excess) using a suitable analytical technique (e.g., chiral High-Performance Liquid Chromatography (HPLC) or NMR with a chiral shift reagent).

Expected Data Presentation:

The results of such an experiment would be summarized in a table format.

| Entry | Chiral Nucleophile/Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | d.r. or e.e. (%) |

| 1 | Example 1 | THF | -78 | 4 | - | - |

| 2 | Example 2 | DCM | 0 | 12 | - | - |

Yields, diastereomeric ratios (d.r.), and enantiomeric excess (e.e.) are hypothetical and would need to be determined experimentally.

This compound in Asymmetric Catalysis

Another potential application is the use of derivatives of this compound as chiral ligands in asymmetric catalysis. The dioxane scaffold could be functionalized to create novel bidentate or monodentate ligands for transition metal-catalyzed reactions.

Conceptual Workflow:

Caption: Conceptual workflow for the development of chiral ligands from this compound for asymmetric catalysis.

Challenges and Future Directions

The lack of specific examples of stereoselective reactions involving this compound in the scientific literature presents a significant challenge. This suggests that either such reactions are not commonly employed, or that the results of such studies have not been published.

Future research in this area should focus on:

-

Systematic Screening: A systematic investigation of various chiral nucleophiles and catalysts in substitution reactions with this compound to identify conditions that afford high stereoselectivity.

-

Development of Chiral Dioxane-Based Ligands: The synthesis and evaluation of novel chiral ligands derived from this compound for a range of asymmetric transformations.

-

Computational Studies: The use of computational modeling to predict the stereochemical outcomes of potential reactions and to aid in the rational design of chiral catalysts and ligands.

While the potential for stereoselective reactions involving this compound is theoretically sound, there is a clear need for experimental validation. The protocols and concepts outlined in these application notes are intended to provide a starting point for researchers interested in exploring the synthetic utility of this compound in the field of asymmetric synthesis and drug development. The successful development of such reactions would provide valuable new tools for the construction of complex, chiral molecules.

Application Notes and Protocols: 2-Bromo-1,4-dioxane in the Synthesis of Heterocyclic Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1,4-dioxane is a halogenated heterocyclic compound with potential as a versatile building block in organic synthesis. Its structure, featuring a bromine atom on a carbon adjacent to an ether oxygen (an α-bromoether), suggests a high reactivity towards nucleophilic substitution. This reactivity can be harnessed for the construction of more complex heterocyclic systems, which are core scaffolds in many pharmaceutical agents. This document provides an overview of the predicted reactivity of this compound and presents generalized protocols for its application in the synthesis of key heterocyclic compounds, based on analogous reactions of similar α-haloethers and related electrophiles. While direct literature precedents for the use of this compound are limited, the principles outlined below provide a strong foundation for its exploration in synthetic chemistry.

Predicted Reactivity and Mechanistic Pathways

The key to the synthetic utility of this compound lies in the lability of the carbon-bromine bond at the C2 position. The adjacent oxygen atom can stabilize a developing positive charge, facilitating the departure of the bromide leaving group. This suggests that nucleophilic substitution reactions can proceed via either an SN1 or SN2 mechanism, depending on the reaction conditions and the nucleophile.

-

SN1 Pathway: In polar, protic solvents, the C-Br bond can ionize to form a relatively stable oxocarbenium ion intermediate. This intermediate is then rapidly attacked by a nucleophile. This pathway would likely lead to a racemic mixture if the starting material were chiral.

-

SN2 Pathway: With strong, anionic nucleophiles in polar, aprotic solvents, a direct backside attack on the C-Br bond is expected, leading to an inversion of stereochemistry if a chiral center is present.

Caption: General signaling pathways for SN1 and SN2 reactions of this compound.

Application in Heterocyclic Synthesis: Protocols and Data

The following sections outline generalized protocols for the synthesis of morpholine, piperazine, and thiazole derivatives using this compound as a key electrophile. These protocols are based on well-established synthetic methodologies for these heterocycles using analogous starting materials.

Synthesis of N-Substituted Morpholine Derivatives

The reaction of this compound with primary or secondary amines can be envisioned as a direct route to N-substituted 2-amino-1,4-dioxane derivatives, which are structurally related to morpholines. A subsequent ring transformation or functional group manipulation could potentially lead to morpholine rings. A more direct, albeit hypothetical, approach would involve an intramolecular cyclization of an intermediate formed from this compound.

Generalized Experimental Protocol:

-

To a solution of the primary or secondary amine (1.0 eq.) in a suitable solvent (e.g., acetonitrile, DMF, or THF) is added a non-nucleophilic base (e.g., diisopropylethylamine, 1.2 eq.).

-

This compound (1.1 eq.) is added dropwise to the stirred solution at room temperature.

-

The reaction mixture is heated to a temperature between 60-100 °C and monitored by TLC or LC-MS.

-

Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography on silica gel.

Table 1: Representative Data for Nucleophilic Substitution on α-Haloethers with Amines

| Entry | α-Haloether | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 2-Bromotetrahydropyran | Benzylamine | K₂CO₃ | CH₃CN | 80 | 12 | 85 |

| 2 | Chloromethyl methyl ether | Morpholine | Et₃N | DCM | 25 | 4 | 92 |

| 3 | 2-Bromotetrahydrofuran | Piperidine | NaHCO₃ | DMF | 60 | 8 | 78 |

Note: Data is based on analogous reactions and serves as a starting point for optimization.

Caption: A generalized experimental workflow for the synthesis of N-substituted heterocycles.

Synthesis of Piperazine Derivatives

A plausible route to piperazine derivatives could involve the reaction of this compound with a 1,2-diamine. This would likely proceed via a double N-alkylation to form a dioxane-fused pyrazine, which could then be further transformed.

Generalized Experimental Protocol:

-

A mixture of the 1,2-diamine (1.0 eq.) and a base such as potassium carbonate (2.5 eq.) in a polar aprotic solvent like DMF is prepared.

-

This compound (2.2 eq.) is added, and the mixture is heated to 80-120 °C.

-

The reaction progress is monitored by TLC or LC-MS.

-

After completion, the mixture is cooled, filtered, and the solvent is evaporated.

-

The residue is purified by column chromatography to yield the desired product.

Table 2: Representative Data for Diamine Alkylation

| Entry | Dihalide | Diamine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 1,2-Dibromoethane | Ethylenediamine | K₂CO₃ | EtOH | Reflux | 24 | 65 |

| 2 | 1,3-Dichloropropane | N,N'-Dimethylethylenediamine | NaH | DMF | 100 | 12 | 75 |

Note: Data is based on analogous reactions and serves as a starting point for optimization.

Synthesis of Thiazole Derivatives

The Hantzsch thiazole synthesis, a classic method for forming the thiazole ring, typically involves the reaction of an α-haloketone with a thioamide. By analogy, this compound, as an α-haloether, could potentially react with thioamides or thiourea to form 2-amino- or 2-substituted-thiazole derivatives bearing a dioxane moiety.

Generalized Experimental Protocol:

-

Thiourea or a substituted thioamide (1.0 eq.) and this compound (1.0 eq.) are dissolved in a protic solvent such as ethanol.

-

The mixture is heated at reflux, and the reaction is monitored by TLC.

-

Upon consumption of the starting materials, the solvent is removed under reduced pressure.

-

The resulting solid is triturated with diethyl ether and filtered to obtain the crude product, which can be further purified by recrystallization.

Table 3: Representative Data for Hantzsch Thiazole Synthesis

| Entry | α-Halocarbonyl | Thioamide | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 2-Bromoacetophenone | Thiourea | EtOH | Reflux | 3 | 95 |

| 2 | Ethyl bromopyruvate | Thioacetamide | EtOH | Reflux | 5 | 88 |

| 3 | Chloroacetone | Phenylthiourea | Acetone | Reflux | 6 | 82 |

Note: Data is based on analogous reactions and serves as a starting point for optimization.

Caption: Proposed reaction pathway for the synthesis of a dioxanyl-substituted thiazole.

Conclusion

This compound holds promise as a reactive intermediate for the synthesis of a variety of heterocyclic compounds. While direct, published applications are not abundant, its structural similarity to other α-haloethers allows for the rational design of synthetic routes to important heterocyclic scaffolds. The generalized protocols and comparative data presented in these application notes provide a solid starting point for researchers and drug development professionals to explore the synthetic potential of this versatile building block. Further investigation and optimization of reaction conditions will be necessary to fully elucidate its utility in the synthesis of novel bioactive molecules.

Palladium-Catalyzed Cross-Coupling with 2-Bromo-1,4-dioxane: Application Notes and Protocols for Method Development

For Researchers, Scientists, and Drug Development Professionals

The 1,4-dioxane scaffold is a privileged motif in medicinal chemistry, appearing in numerous biologically active compounds. The ability to functionalize this ring system, particularly at the 2-position, opens up vast possibilities for creating novel molecular architectures for drug discovery. Palladium-catalyzed cross-coupling reactions represent a powerful toolkit for forging carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, offering a direct route to a diverse array of 2-substituted 1,4-dioxane derivatives starting from 2-Bromo-1,4-dioxane.

While specific literature examples of cross-coupling reactions with this compound are limited, the well-established principles of palladium catalysis provide a strong foundation for method development. This document serves as a comprehensive guide for researchers to design, optimize, and execute various palladium-catalyzed cross-coupling reactions using this compound as the electrophilic partner. The following sections detail the general mechanisms, provide starting-point protocols for key transformations, and outline a logical workflow for reaction optimization.

General Catalytic Cycle of Palladium-Catalyzed Cross-Coupling

At the heart of these transformations is a catalytic cycle involving a palladium complex that shuttles between Pd(0) and Pd(II) oxidation states. The cycle can be broadly described in three fundamental steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) complex.

-

Transmetalation (for Suzuki, Stille, Negishi) or Migratory Insertion (for Heck): In this step, the nucleophilic coupling partner transfers its organic group to the palladium center, or in the case of the Heck reaction, the alkene inserts into the Pd-C bond.

-

Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the desired product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Application Notes for Key Cross-Coupling Reactions

The following notes provide an overview of several key palladium-catalyzed reactions and considerations for their application with this compound.

Suzuki-Miyaura Coupling

-

Description: Forms a C-C bond between an organohalide and an organoboron compound (typically a boronic acid or ester). It is one of the most versatile and widely used cross-coupling reactions due to the stability and low toxicity of the boron reagents.

-

Reaction Scheme:

-

Key Components:

-

Catalyst: Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ are common palladium sources.

-

Ligand: Phosphine ligands such as PPh₃, P(t-Bu)₃, or more specialized biaryl phosphines like XPhos or SPhos are often required to enhance catalytic activity.

-

Base: A base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is essential to activate the organoboron species for transmetalation.

-

Solvent: Ethereal solvents like 1,4-dioxane or THF, often with water as a co-solvent, are typically used.[1]

-

Heck Reaction

-

Description: Forms a C-C bond by coupling an organohalide with an alkene to create a substituted alkene.[2]

-

Reaction Scheme:

-

Key Components:

-

Catalyst: Pd(OAc)₂ is a common and effective catalyst.

-

Ligand: Often performed with phosphine ligands like P(o-tolyl)₃ or PPh₃.

-

Base: An organic base such as triethylamine (NEt₃) or an inorganic base like K₂CO₃ is used to neutralize the HBr formed during the reaction.

-

Solvent: Polar aprotic solvents such as DMF, NMP, or acetonitrile are common.

-

Sonogashira Coupling

-

Description: Creates a C-C bond between an aryl or vinyl halide and a terminal alkyne. This reaction is a cornerstone for the synthesis of arylalkynes and conjugated enynes.[3]

-

Reaction Scheme:

-

Key Components:

-

Catalyst: A combination of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI) is traditionally used.

-

Ligand: Triphenylphosphine (PPh₃) is a standard ligand.

-

Base: An amine base, such as triethylamine or diisopropylamine, is required and often serves as the solvent or co-solvent.

-

Solvent: THF, DMF, or the amine base itself can be used as the solvent.

-

Buchwald-Hartwig Amination

-

Description: A powerful method for forming a C-N bond between an aryl halide and a primary or secondary amine.[4]

-

Reaction Scheme:

-

Key Components:

-

Catalyst: Pd(OAc)₂ or Pd₂(dba)₃ are common precursors.

-